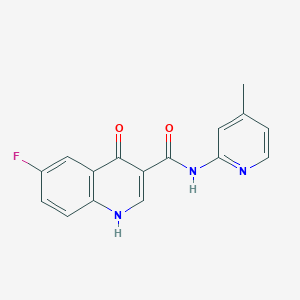

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

- Quinoline derivatives have a rich history in antimalarial research. Notably, chloroquine, a quinoline-based drug, was first isolated in 1934 and has been used against malaria. The quinoline scaffold itself was initially extracted from coal tar in 1834. Researchers continue to explore novel quinoline derivatives for improved antimalarial efficacy .

- A specific derivative, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , has been labeled with fluorine-18 (18F) to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 (leucine-rich repeat kinase 2) in the brain .

- Quinoline-based compounds have been explored as phosphodiesterase 10A (PDE10A) inhibitors. The position of nitrogen in the core moiety significantly affects PDE10A inhibitory activity. Replacing pyridine with an azole can impact efficacy .

- Protodeboronation using a less nucleophilic reagent led to the synthesis of an indolizidine derivative. The compound was obtained by preventing aryl addition to the lactam moiety, demonstrating the versatility of quinoline-based chemistry .

- Researchers have screened synthesized quinoline derivatives against typical drugs in the market. Comparative studies with standard drug-associated molecules provide insights into their bioactivity and potential therapeutic applications .

- Quinoline derivatives continue to inspire synthetic and medicinal chemists. Efforts focus on identifying less toxic and more potent quinolinyl-pyrazoles for treating various health threats .

Antimalarial Activity

LRRK2 Imaging Agent

PDE10A Inhibition

Indolizidine Synthesis

Biological Activity Studies

Drug Development

Propriétés

IUPAC Name |

6-fluoro-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-4-5-18-14(6-9)20-16(22)12-8-19-13-3-2-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFKGKWLKCMFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)

![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)